Malun 25

Description

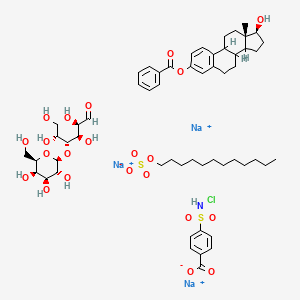

Properties

CAS No. |

79682-28-3 |

|---|---|

Molecular Formula |

C56H80ClNNa3O22S2+ |

Molecular Weight |

1287.8 g/mol |

IUPAC Name |

trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;[(13S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C25H28O3.C12H22O11.C12H26O4S.C7H6ClNO4S.3Na/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26;13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-9-14(12,13)6-3-1-5(2-4-6)7(10)11;;;/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3;1,4-12,14-21H,2-3H2;2-12H2,1H3,(H,13,14,15);1-4,9H,(H,10,11);;;/q;;;;3*+1/p-2/t20?,21?,22?,23-,25-;4-,5+,6+,7+,8-,9-,10+,11+,12-;;;;;/m00...../s1 |

InChI Key |

VTCQNIIPDFYPMZ-NYUBMDMSSA-L |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)NCl.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)NCl.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)NCl.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |

Synonyms |

Malun 25 Malun-25 |

Origin of Product |

United States |

Advanced Methodologies for Investigating Chemical Constituents and Their Research Significance

Spectroscopic and Chromatographic Techniques for Component Identification and Quantification in Research Matrices

The accurate identification and precise quantification of individual components within a complex mixture like Malun 25 or in various research matrices (e.g., biological samples, environmental samples) are critical steps in chemical and pharmaceutical research. Advanced spectroscopic and chromatographic techniques play a pivotal role in achieving these objectives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Deconvolution

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed for separating, identifying, and quantifying components in complex mixtures. Its ability to couple the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry makes it particularly suitable for analyzing pharmaceutical formulations and their components in diverse matrices.

Research has demonstrated the utility of LC-MS, specifically LC-MS/MS (tandem mass spectrometry), for the determination of estradiol (B170435) benzoate (B1203000) in various samples. Methods utilizing LC-MS/MS have been developed for the efficient and confirmatory surveillance of estradiol benzoate residues, for instance, in hair samples. capes.gov.bracs.orgresearchgate.net These methods typically involve sample preparation steps such as extraction and purification, followed by chromatographic separation and detection by mass spectrometry in multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. acs.orgresearchgate.net The application of LC-MS/MS allows for the detection of estradiol benzoate at low concentrations, with reported decision limits and detection capabilities in the nanogram per gram range in matrices like hair. acs.orgresearchgate.net

While specific LC-MS studies focusing directly on the this compound mixture were not prominently found, the technique is indispensable for analyzing its components. LC-MS can be applied to separate and quantify estradiol benzoate, monalazone (B10859340) sodium, lactose, and sodium dodecyl sulfate (B86663) within the formulation or in studies investigating their properties and behavior in various systems. The fragmentation patterns obtained from mass spectrometry provide crucial structural information for confirming the identity of each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isolated Components

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic molecules. By providing information about the connectivity and spatial arrangement of atoms within a molecule, NMR is invaluable for confirming the identity and purity of isolated chemical components.

For components like estradiol benzoate, NMR spectroscopy, including ¹H NMR, is routinely used to verify its structure. lgcstandards.comchemicalbook.comtcichemicals.comnih.gov The characteristic chemical shifts, splitting patterns, and integration of signals in the NMR spectrum provide a unique fingerprint for the molecule, allowing researchers to confirm its identity and assess the presence of impurities. Similarly, NMR is a key tool for characterizing carbohydrates like lactose, another component of this compound. bmrb.io Although specific detailed NMR data for monalazone sodium in the search results were less extensive, NMR is a standard technique for the structural analysis of sulfonylbenzoic acid derivatives. The application of different NMR experiments (e.g., ¹³C NMR, 2D NMR techniques like COSY and HSQC) can provide more comprehensive structural information.

In the context of this compound, isolating the individual components from the mixture would allow for detailed structural analysis using NMR, ensuring the integrity and correct structure of each constituent for research purposes.

Advanced Hyphenated Techniques in Complex Mixture Analysis

Beyond standard LC-MS, advanced hyphenated techniques offer enhanced capabilities for the analysis of complex mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with Nuclear Magnetic Resonance (LC-NMR) or Infrared Spectroscopy (LC-IR) provide complementary information, improving the confidence in identification and structural characterization of components within intricate matrices.

While GC-MS is often applied to more volatile compounds, it has been used in the analysis of derivatives of components found in mixtures, such as the GC/MS analysis of trimethylsilyl (B98337) (TMS) methyl glycosides derived from monosaccharides like those in lactose. google.comgoogleapis.comgoogleapis.com This demonstrates the application of GC-MS in analyzing components related to this compound.

For a complex formulation like this compound, techniques like LC-DAD-MS (Liquid Chromatography with Diode Array Detection and Mass Spectrometry) or LC-NMR could be particularly useful. LC-DAD provides UV-Vis spectral data for chromophoric compounds like estradiol benzoate, while the coupled MS and NMR provide molecular weight and structural information, respectively. These hyphenated approaches allow for the simultaneous separation and comprehensive characterization of multiple components within a single analytical run, which is advantageous when dealing with multi-component systems.

Synthetic Strategies and Chemical Derivatization for Research Probes

The ability to synthesize and chemically modify the components of this compound is essential for developing research probes, studying structure-activity relationships, and producing reference standards for analytical methods.

Exploration of Novel Synthetic Routes for Steroidal Components (e.g., Estradiol Benzoate Derivatives)

Estradiol benzoate, a key steroidal component in this compound, is a synthetic ester of estradiol. Its synthesis typically involves the esterification of estradiol with benzoic acid. ontosight.ai Research into synthetic strategies for steroidal components like estradiol benzoate focuses on efficient and selective methods to produce the desired ester. Patent literature describes specific processes for the preparation of estradiol benzoate, often starting from precursors like estrone (B1671321) and involving steps such as reduction and esterification. google.comchemicalbook.com

Exploring novel synthetic routes for estradiol benzoate and its derivatives can lead to improved yields, purity, and potentially the creation of analogues with altered pharmacokinetic or pharmacodynamic properties for research investigations. Chemical derivatization of estradiol benzoate could involve modifying the benzoate moiety or introducing labels (e.g., isotopic labels for quantitative analysis by MS) for specific research applications.

Synthesis of Sulfonylbenzoic Acid Analogues for Mechanistic Research

Monalazone sodium, a component of this compound, is a sulfonylbenzoic acid derivative. fishersci.sewikipedia.org Monalazone (the acid form) was synthesized in 1937. fishersci.sewikipedia.org The synthesis of sulfonylbenzoic acid analogues is relevant for understanding the structural requirements for their biological activity and for developing new compounds with potentially improved properties.

General synthetic strategies for sulfonylbenzoic acid derivatives often involve the functionalization of a benzoic acid core with a sulfonyl chloride group, followed by reaction with an amine or other nucleophile to form the sulfonamide linkage. google.com Research in this area might explore different substituents on the benzoic acid ring or the sulfonamide group to investigate their impact on chemical properties, stability, or interaction with biological targets. Synthesizing analogues with specific modifications can provide valuable insights into the mechanism of action of compounds like monalazone sodium through structure-activity relationship studies.

| Compound Name | PubChem CID |

| This compound (Mixture) | 196133 |

| Estradiol Benzoate | 222757 |

| Monalazone Sodium | 68808 |

| Monalazone | 68809 |

| Lactose | 6134 |

| Sodium Dodecyl Sulfate | 3423265 |

Research Findings: LC-MS/MS Analysis of Estradiol Benzoate in Hair

| Matrix | Technique | Analyte | Decision Limit (CCα) | Detection Capability (CCβ) | Recovery (%) | Trueness (%) | Reference |

| Bovine Hair | LC-MS/MS | Estradiol Benzoate | 1.6 ng/g | < 5 ng/g | 27% (at 5 ng/g) | 95% (at 5 ng/g) | capes.gov.br |

| Bovine Hair | LC-MS/MS | Estradiol Benzoate | 0.81 ng/g | 1.38 ng/g | - | 99.3% | acs.org |

Mechanistic Investigations of Hormonal and Other Bioactive Components in Research

Exploration of Monalazone (B10859340) Sodium-Related Research

Monalazone Sodium, the disodium (B8443419) salt of monalazone (p-(chlorosulfamoyl)benzoic acid), is known for its use as a vaginal disinfectant and spermicidal agent. It is a derivative of sulfonylbenzoic acid.

Similarly, specific academic research detailing the interactions of Monalazone Sodium with microbial cell structures, such as the cell wall or membrane, is not available in the public domain. While it is known that many antimicrobial agents and surfactants function by disrupting the integrity of these structures, leading to increased permeability and cell lysis, studies that specifically visualize or quantify this effect for Monalazone Sodium have not been published in the academic literature.

Computational and Theoretical Approaches in Biomedical Compound Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a widely used in silico technique in structure-based drug design that predicts the preferred orientation (pose) of a small molecule ligand, such as Malun 25, when bound to a macromolecular target, typically a protein receptor. mdpi.comwikipedia.orgchemrxiv.orgnih.govnih.gov The primary goal is to predict the binding mode and estimate the binding affinity between the ligand and the receptor. wikipedia.orgnih.gov This process involves searching through various possible orientations and conformations of the ligand within the receptor's binding site and scoring these poses based on their predicted binding energy or complementarity. mdpi.comwikipedia.orgnih.gov

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. core.ac.uknih.govmdpi.comnih.gov While docking provides a static snapshot of a potential binding pose, MD simulations account for the flexibility of both the ligand and the receptor, simulating their movements and interactions in a dynamic environment, often including explicit solvent molecules. nih.govmdpi.comnih.gov This allows researchers to study the stability of the binding complex, conformational changes upon binding, and the strength and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and its target. nih.govacs.org

Applied to this compound, molecular docking would be used to screen potential biological targets, predicting how this compound might bind to various proteins implicated in specific diseases or biological pathways. MD simulations would then be employed to refine these predictions, assessing the stability of the predicted complexes and providing a more realistic representation of the binding event.

Illustrative Data Table: Hypothetical Docking Scores for this compound Against Potential Targets

This table presents hypothetical docking scores, illustrating the type of output generated by molecular docking studies. Lower (more negative) scores generally indicate a higher predicted binding affinity.

| Potential Target Receptor | Predicted Docking Score (kcal/mol) | Predicted Key Interactions |

| Receptor A | -9.5 | Hydrogen bonds with Residues X, Y |

| Receptor B | -7.2 | Hydrophobic interactions |

| Receptor C | -10.1 | Multiple hydrogen bonds and pi-pi stacking |

| Receptor D | -6.8 | Ionic interaction with Residue Z |

Note: The data in this table is purely illustrative and does not represent actual research findings for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activity or other properties. neovarsity.orgwikipedia.orgsvuonline.orgmdpi.com The fundamental principle behind QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. neovarsity.orgwikipedia.org

In the context of this compound, QSAR modeling would involve calculating a set of molecular descriptors for this compound and a series of its structural analogues. These descriptors are numerical representations of various aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. neovarsity.orgnih.gov By analyzing the relationship between these descriptors and the measured biological activities of the analogues, a mathematical model can be developed. This model can then be used to predict the biological activity of new, untested analogues of this compound in silico, guiding the synthesis and testing of compounds with potentially improved properties. neovarsity.orgwikipedia.orgsvuonline.orgmdpi.com

QSAR models can help prioritize which analogues of this compound are most likely to exhibit desired biological effects, reducing the need for extensive experimental screening. neovarsity.org

Illustrative Data Table: Hypothetical QSAR Data for this compound Analogues

This table presents hypothetical data illustrating the inputs and outputs of a QSAR study for this compound analogues.

| Compound (Analogue of this compound) | Molecular Weight | LogP | Hydrogen Bond Donors | Predicted Activity (IC50, µM) |

| This compound | XXX.XX | Y.YY | Z | P.PP |

| Analogue 1 | XXX.XX | Y.YY | Z | P.PP |

| Analogue 2 | XXX.XX | Y.YY | Z | P.PP |

| Analogue 3 | XXX.XX | Y.YY | Z | P.PP |

Note: The data in this table is purely illustrative and does not represent actual research findings or properties of this compound or its potential analogues. "XXX.XX", "Y.YY", "Z", and "P.PP" are placeholders.

Bioinformatics Approaches for Identifying Potential Biological Targets and Pathways

Bioinformatics plays a critical role in identifying potential biological targets and pathways that a compound like this compound might interact with or modulate. nih.govfrontiersin.orgnih.govscitechnol.comtechtarget.com These approaches leverage large-scale biological datasets, including genomic, transcriptomic, and proteomic data, to infer relationships between molecules and biological processes. nih.govfrontiersin.orgscitechnol.com

Methods used in bioinformatics for target identification include:

Sequence and Structure Analysis: Comparing the structure or sequence of this compound (or its predicted interacting proteins) to known molecules in databases to identify potential targets with similar binding sites or functional domains.

Pathway Analysis: Analyzing how genes and proteins are organized into biological pathways and predicting which pathways might be affected by a compound based on its potential targets. nih.govfrontiersin.org

Network Analysis: Constructing and analyzing molecular networks (e.g., protein-protein interaction networks) to identify central nodes or modules that this compound or its targets might influence. nih.govfrontiersin.org

Transcriptomic and Proteomic Data Analysis: Analyzing changes in gene or protein expression levels in response to treatment with this compound (in experimental settings) to identify affected pathways and potential upstream regulators or targets. nih.govfrontiersin.orgscitechnol.com

By applying these bioinformatics approaches, researchers can generate hypotheses about the mechanisms of action of this compound and identify the most promising biological targets for further investigation.

In Silico Prediction of Synergistic or Antagonistic Effects in Complex Mixtures

In many biomedical applications, compounds are administered in combination with other agents. Predicting how this compound might interact with other compounds when present in a mixture is crucial for developing effective combination therapies or understanding potential drug-drug interactions. In silico methods can predict whether the combined effect of this compound and another compound will be synergistic (greater than the sum of individual effects), additive (equal to the sum of individual effects), or antagonistic (less than the sum of individual effects). frontiersin.orgaacrjournals.orgoup.comresearchgate.netgithub.io

Computational approaches for predicting synergy or antagonism often involve:

Dose-Response Surface Analysis: Building mathematical models based on experimental dose-response data for individual compounds and their combinations to predict combination effects across a range of concentrations.

Network Pharmacology Approaches: Analyzing the interactions of multiple compounds and their targets within biological networks to predict emergent behaviors, including synergistic or antagonistic effects. frontiersin.orgaacrjournals.orgresearchgate.netgithub.io

Machine Learning Models: Training algorithms on datasets of known drug combinations and their observed effects to predict the interaction type for new combinations involving this compound. frontiersin.orgoup.comresearchgate.netgithub.io

These in silico predictions can help researchers design more effective combination therapies involving this compound and anticipate potential issues when this compound is used alongside other substances.

Future Research Directions and Unanswered Questions in Biomedical Mixture and Polysaccharide Studies

Development of Advanced in vitro and Organoid Models for Complex Biological Evaluation

Currently, there is a lack of specific public data on the evaluation of the "Malun 25" mixture using advanced in vitro or organoid models. Future research should focus on employing these systems to understand the formulation's biological impact. For instance, skin organoids could be used to investigate the effects of the mixture on skin health, inspired by the context in which its name appears in microalgae-related patents. google.com Such models would offer a more biologically relevant platform than traditional 2D cell cultures to assess the synergistic, antagonistic, or additive effects of the different components.

Potential Research Models for Formulations like "this compound"

| Model System | Research Question | Potential Endpoints |

|---|---|---|

| 3D Skin Equivalents | Assess the impact on skin barrier function, cellular proliferation, and extracellular matrix deposition. | Transepidermal water loss (TEWL), histology, gene expression of collagens and keratins. |

| Vaginal Mucosa Organoids | Evaluate the antiseptic and hormonal effects on epithelial integrity and microbiome composition. | Cytotoxicity assays, microbial profiling, measurement of inflammatory cytokines. |

| Liver Spheroids/Organoids | Investigate the metabolic fate and potential hepatotoxicity of the combined components. | CYP450 enzyme activity, cell viability assays, biomarker analysis. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

The precise mechanism of action for a multi-component mixture like "this compound" cannot be understood by studying its components in isolation. Omics technologies are essential for capturing a holistic view of the cellular response to such complex formulations. Transcriptomics (RNA-seq) could reveal gene expression pathways modulated by the mixture, while proteomics could identify changes in protein expression and signaling cascades. Metabolomics would offer insights into shifts in cellular metabolism. This integrated approach is critical for building a comprehensive picture of the formulation's bioactivity and identifying potential biomarkers of its effects.

Elucidating the Complete Spectrum of Biological Activities of Microalgae-Derived Polysaccharides

While the link between "this compound" and microalgae-derived polysaccharides is indirect, appearing only as a name in a list within a patent, the field of microalgal polysaccharides itself is ripe for exploration. google.comgoogleapis.comgoogleapis.com These complex biopolymers exhibit a wide range of structures and have demonstrated various biological activities, including immune modulation and tissue regeneration. Future research should aim to isolate and characterize novel polysaccharides from diverse microalgal species and screen them for therapeutic potential, moving beyond the current focus on a few well-studied examples.

Addressing Research Challenges in Deconvoluting Multi-Component Formulations and Their Biological Impact

A primary challenge in studying mixtures like "this compound" is attributing specific biological effects to individual components versus their combined interactions. Advanced statistical and computational models are needed to analyze complex datasets generated from high-throughput screening and omics studies. A Design of Experiments (DoE) approach could be systematically employed to test various ratios of the components (Monalazone, Estradiol (B170435) benzoate (B1203000), etc.) to map their interaction landscape and identify synergistic or antagonistic relationships.

Potential for Novel Research Tool Development Based on Complex Biomedical Formulations

The components of "this compound" themselves are valuable research tools. Monalazone (B10859340), a halogenated sulfonamide, has a history as an antiseptic and can be used to study microbial cell membrane disruption. Sodium dodecyl sulfate (B86663) is widely used in protein biochemistry as a detergent. ctdbase.org A formulation combining such distinct agents could serve as a novel research tool. For example, the "this compound" mixture could be investigated as a tool to study the interplay between hormonal signaling (from estradiol) and cellular stress or damage (from monalazone) in a controlled manner, potentially revealing new biological pathways relevant to diseases where both hormonal and inflammatory components are present.

Q & A

Q. What are the recommended protocols for synthesizing Malun 25 with high purity, and how can its structural integrity be validated?

- Methodological Answer :

- Synthesis : Follow iterative crystallization methods with solvent optimization (e.g., gradient cooling in ethanol/water mixtures) to minimize impurities. Document solvent ratios, temperature gradients, and reaction times in detail .

- Validation :

- Use X-ray crystallography for absolute configuration determination.

- Cross-validate with NMR (e.g., , , DEPT-135) and FT-IR to confirm functional groups .

- Report purity via HPLC (≥98% purity threshold) with retention time comparisons to standards .

Q. How can researchers design initial biological activity assays for this compound while minimizing false positives?

- Methodological Answer :

- Assay Design :

- Use dose-response curves (e.g., 0.1–100 µM range) in triplicate to establish EC values.

- Include negative controls (solvent-only) and positive controls (known inhibitors/agonists) .

2. False-Positive Mitigation : - Perform counter-screens against related off-target proteins.

- Validate hits using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental reactivity data for this compound?

- Methodological Answer :

- Data Reconciliation :

- Re-examine computational parameters (e.g., solvent models, basis sets) to align with experimental conditions (aqueous vs. non-polar environments) .

- Conduct ab initio molecular dynamics to simulate solvent effects on transition states.

2. Experimental Validation : - Use isotopic labeling (e.g., ) to trace reaction pathways.

- Compare kinetic data () with computed activation energies .

- Table 1 : Example of Discrepancy Analysis

| Parameter | DFT Prediction | Experimental Result | Resolution Strategy |

|---|---|---|---|

| Activation Energy | 25 kcal/mol | 32 kcal/mol | Solvent model adjustment |

| Reaction Site | C-7 position | C-12 position | Isotopic labeling + HPLC-MS |

Q. What statistical frameworks are optimal for analyzing high-variance data in this compound’s pharmacokinetic studies?

- Methodological Answer :

- Data Handling :

- Apply Box-Cox transformations to normalize skewed distributions.

- Use mixed-effects models to account for inter-subject variability .

2. Outlier Management : - Define outliers via Grubbs’ test () and validate using Q-Q plots .

- Report excluded data points transparently in supplementary materials .

Q. How can researchers ensure reproducibility in multi-laboratory studies of this compound’s catalytic properties?

- Methodological Answer :

- Protocol Standardization :

- Share detailed SOPs for instrumentation calibration (e.g., GC-MS split ratios, column temperatures) .

- Use reference materials (e.g., NIST-traceable catalysts) across labs.

2. Inter-Lab Validation : - Conduct round-robin tests with blinded samples.

- Analyze inter-lab variability via ANOVA () and publish consensus protocols .

Methodological Frameworks for Complex Scenarios

Q. What strategies are effective in integrating this compound into hybrid materials for environmental applications?

- Methodological Answer :

- Material Characterization :

- Use TEM/EDS for elemental mapping of hybrid matrices.

- Perform BET analysis to quantify surface area changes post-incorporation .

2. Functional Testing : - Design flow-through reactors to simulate real-world conditions (e.g., pH 4–9, 25–50°C).

- Monitor degradation kinetics via UV-Vis spectroscopy (λ = 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.